molecular formula C19H24N2O4 B10988775 methyl {1-[(4-methoxy-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate

methyl {1-[(4-methoxy-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate

Cat. No.: B10988775
M. Wt: 344.4 g/mol
InChI Key: GXPGGRIKWPZWAI-UHFFFAOYSA-N
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Description

Methyl {1-[(4-methoxy-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate is a complex organic compound that features an indole moiety, a piperidine ring, and an ester functional group. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {1-[(4-methoxy-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate typically involves multiple steps, including the formation of the indole ring, the acetylation of the piperidine ring, and the esterification process. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst . The piperidine ring can be introduced through a nucleophilic substitution reaction, and the final esterification step can be achieved using methanol and an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl {1-[(4-methoxy-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the indole and piperidine moieties enhances its potential as a versatile compound in various applications .

Biological Activity

Methyl {1-[(4-methoxy-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure incorporates an indole moiety, which is known for various biological effects, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its efficacy, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C16H20N2O3C_{16}H_{20}N_2O_3, with a molecular weight of approximately 288.34 g/mol. The compound features a piperidine ring and an indole derivative, which are significant for its pharmacological properties.

PropertyValue
Molecular FormulaC₁₆H₂₀N₂O₃
Molecular Weight288.34 g/mol
LogP2.379
PSA (Polar Surface Area)42.09 Ų

Antimicrobial Activity

Research indicates that compounds with indole structures often exhibit antimicrobial properties. A study highlighted the activity of related compounds against various bacterial strains, suggesting that this compound may similarly inhibit growth in pathogens such as Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for related indole derivatives have been reported to be as low as 0.0039 mg/mL .

Anticancer Activity

The indole moiety is also associated with anticancer properties. Various analogs have shown efficacy against multiple cancer cell lines, including breast and liver cancers. For instance, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against cancer cells .

Study 1: Antimicrobial Screening

In a high-throughput screening study involving over 100,000 compounds, several indole derivatives were identified as potent inhibitors of Mycobacterium tuberculosis. Compounds with structural similarities to this compound exhibited MIC values below 20 µM, indicating significant antimicrobial potential .

Study 2: Anticancer Efficacy

A series of indole-based compounds were synthesized and evaluated for their anticancer activity against various cell lines. One study reported that certain derivatives showed selective toxicity towards cancer cells while sparing normal cells, with IC50 values ranging from 5 to 15 µM for breast cancer cell lines . This suggests that this compound could possess similar selective anticancer effects.

Properties

Molecular Formula

C19H24N2O4

Molecular Weight

344.4 g/mol

IUPAC Name

methyl 2-[1-[2-(4-methoxyindol-1-yl)acetyl]piperidin-4-yl]acetate

InChI

InChI=1S/C19H24N2O4/c1-24-17-5-3-4-16-15(17)8-11-21(16)13-18(22)20-9-6-14(7-10-20)12-19(23)25-2/h3-5,8,11,14H,6-7,9-10,12-13H2,1-2H3

InChI Key

GXPGGRIKWPZWAI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CC(=O)N3CCC(CC3)CC(=O)OC

Origin of Product

United States

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